2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole carboxylic acids It is characterized by the presence of a dichloropyridinyl group and a methyl group attached to the triazole ring
Preparation Methods
The synthesis of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Chemical Reactions Analysis
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms on the pyridine ring can be replaced by other nucleophiles.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Scientific Research Applications
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(2,6-Dichloropyridin-3-yl)acetic acid: This compound shares the dichloropyridinyl group but differs in the presence of an acetic acid moiety instead of the triazole ring.
2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid: This compound has a similar dichloropyridinyl group but includes an amino and thioacetic acid moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H6Cl2N4O2 |
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Molecular Weight |
273.07 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2N4O2/c1-4-7(9(16)17)14-15(13-4)5-2-3-6(10)12-8(5)11/h2-3H,1H3,(H,16,17) |
InChI Key |
DJUMTPHLCGYDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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